5-Methoxyisoquinoline-1-carboximidamide
Description
5-Methoxyisoquinoline-1-carboximidamide is a synthetic organic compound featuring an isoquinoline core substituted with a methoxy group at the 5-position and a carboximidamide functional group at the 1-position. The methoxy group at the 5-position may influence electronic and steric properties, affecting solubility and metabolic stability.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-methoxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-3-8-7(9)5-6-14-10(8)11(12)13/h2-6H,1H3,(H3,12,13) |
InChI Key |
NARWQIJZGXQTHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyisoquinoline-1-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Methoxylation: Isoquinoline is methoxylated to form 5-Methoxyisoquinoline.
Carboximidamide Formation: The methoxyisoquinoline is then reacted with appropriate reagents to introduce the carboximidamide group at the 1-position.
Industrial Production Methods
Industrial production methods for 5-Methoxyisoquinoline-1-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Methoxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-Methoxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence focuses on pyrazole-1-carboximidamide derivatives rather than isoquinoline analogs, key structural and functional parallels can be drawn to highlight trends in carboximidamide chemistry. Below is a comparative analysis based on substituent effects and core structural differences:
Table 1: Structural and Functional Comparison
Key Observations
This could enhance binding to planar biological targets (e.g., DNA or enzyme active sites) .
Substituent Effects: Methoxy Groups: In pyrazole derivatives, methoxy substituents at the para-position (e.g., compound 1) improve solubility but may reduce metabolic stability due to oxidative demethylation. Halogen/Nitro Groups: Chloro and nitro substituents (compounds 3, 9) increase lipophilicity and electron-withdrawing effects, which may enhance membrane penetration or target affinity. These trends could inform the design of isoquinoline derivatives with analogous substituents .
Carboximidamide Functionality: The carboximidamide group’s role in hydrogen bonding and charge interactions is consistent across both pyrazole and isoquinoline derivatives. However, its placement on the isoquinoline’s 1-position (vs. pyrazole’s 1-position) may alter spatial orientation in binding pockets, affecting selectivity .
Research Implications and Limitations
- Biological Activity: Likely modulated by methoxy positioning and isoquinoline’s aromaticity.
- Optimization Strategies : Introducing electron-withdrawing groups (e.g., nitro, chloro) or optimizing methoxy placement could enhance activity or stability.
Further studies synthesizing and testing this compound are critical to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
